N1-(5-chloro-2-cyanophenyl)-N2-((1-(pyrazin-2-yl)piperidin-4-yl)methyl)oxalamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound you mentioned is a complex organic molecule. It contains several functional groups and rings, including a chlorophenyl group, a cyanophenyl group, a pyrazinyl group, and a piperidinyl group. These groups are connected by an oxalamide linkage .
Synthesis Analysis
The synthesis of such a compound would likely involve several steps, each introducing a different part of the molecule. For example, the chlorophenyl and cyanophenyl groups could be introduced through electrophilic aromatic substitution reactions. The pyrazinyl and piperidinyl rings could be formed through cyclization reactions .Molecular Structure Analysis
The molecular structure of this compound would be quite complex due to the presence of several rings and functional groups. The electron-withdrawing chloro and cyano groups on the phenyl ring would likely influence the electronic structure of the molecule, as would the nitrogen atoms in the pyrazinyl and piperidinyl rings .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its specific structure. For example, the presence of polar functional groups and rings would likely make it relatively polar, which could influence its solubility in different solvents. The presence of a chloro group could also make it relatively dense .Scientific Research Applications
Molecular Interactions and Binding Affinities
Compounds structurally related to N1-(5-chloro-2-cyanophenyl)-N2-((1-(pyrazin-2-yl)piperidin-4-yl)methyl)oxalamide have been studied for their interactions with biological receptors. For example, the antagonist N-(piperidin-1-yl)-5-(4-chlorophenyl)-1-(2,4-dichlorophenyl)-4-methyl-1H-pyrazole-3-carboxamide demonstrates potent and selective antagonism for the CB1 cannabinoid receptor, providing insights into receptor-ligand interactions and the development of pharmacophore models for CB1 receptor ligands (Shim et al., 2002).
Future Directions
Properties
IUPAC Name |
N'-(5-chloro-2-cyanophenyl)-N-[(1-pyrazin-2-ylpiperidin-4-yl)methyl]oxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19ClN6O2/c20-15-2-1-14(10-21)16(9-15)25-19(28)18(27)24-11-13-3-7-26(8-4-13)17-12-22-5-6-23-17/h1-2,5-6,9,12-13H,3-4,7-8,11H2,(H,24,27)(H,25,28) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ASDKXYGQQQGISP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1CNC(=O)C(=O)NC2=C(C=CC(=C2)Cl)C#N)C3=NC=CN=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19ClN6O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
398.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.